Cas no 162882-36-2 (4-Benzyloxy-Alpha-cyanocinnamic acid)

4-Benzyloxy-Alpha-cyanocinnamic acid is a derivative of alpha-cyanocinnamic acid, featuring a benzyloxy substituent at the 4-position. This modification enhances its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing hydrophobic and low-polarity compounds. The benzyloxy group improves solubility in organic solvents, facilitating sample preparation. Its strong UV absorption and efficient proton transfer properties make it effective for ionizing a wide range of analytes. The compound is also valuable in synthetic chemistry as a building block for more complex molecules. Its stability and consistent performance underscore its reliability in analytical and research applications.
4-Benzyloxy-Alpha-cyanocinnamic acid structure
162882-36-2 structure
Product Name:4-Benzyloxy-Alpha-cyanocinnamic acid
CAS No:162882-36-2
MF:C17H13NO3
MW:279.290024518967
MDL:MFCD01313925
CID:110073
PubChem ID:5715289
Update Time:2025-06-14

4-Benzyloxy-Alpha-cyanocinnamic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxy-Alpha-cyanocinnamic acid
    • 2-Propenoic acid,2-cyano-3-[4-(phenylmethoxy)phenyl]-
    • (2E)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid
    • 3-(4-benzyloxyphenyl)-α-cyanoacrylic acid
    • 4-benzyloxy-α-cyanocinnamic acid
    • SCHEMBL24845094
    • 4-BENZYLOXY-ALPHA-CYANOCINNAMICACID
    • AKOS000142032
    • SR-01000638417-1
    • 162882-36-2
    • AS-69785
    • CCG-48922
    • (E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
    • 3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid
    • MDL: MFCD01313925
    • Inchi: 1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+
    • InChI Key: YQASXVJGRZKXLK-XNTDXEJSSA-N
    • SMILES: O(C1C=CC(/C=C(\C#N)/C(=O)O)=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 279.08959
  • Monoisotopic Mass: 279.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.3Ų

Experimental Properties

  • Density: 1.272
  • Melting Point: 199-202 °C
  • Boiling Point: 491°C at 760 mmHg
  • Flash Point: 250.7°C
  • Refractive Index: 1.642
  • PSA: 70.32

4-Benzyloxy-Alpha-cyanocinnamic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Safety Term:S36/37

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Additional information on 4-Benzyloxy-Alpha-cyanocinnamic acid

Recent Advances in the Application of 4-Benzyloxy-Alpha-cyanocinnamic Acid (162882-36-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Benzyloxy-Alpha-cyanocinnamic acid (CAS: 162882-36-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, proteomics, and material science. The presence of both benzyloxy and cyano groups in its structure makes it a versatile scaffold for various chemical modifications and biological interactions.

Recent studies have highlighted the role of 4-Benzyloxy-Alpha-cyanocinnamic acid as a matrix-assisted laser desorption/ionization (MALDI) matrix, particularly in the analysis of small molecules and peptides. Its ability to enhance ionization efficiency and reduce fragmentation has made it a preferred choice in mass spectrometry-based proteomics. Furthermore, its photophysical properties have been exploited in the development of fluorescent probes for cellular imaging, offering new avenues for studying biological processes at the molecular level.

In the context of drug discovery, 4-Benzyloxy-Alpha-cyanocinnamic acid has been investigated as a potential inhibitor of key enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated its efficacy in modulating the activity of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, its interaction with various protein targets has been elucidated through computational docking studies, providing insights into its binding modes and affinity.

The synthesis and derivatization of 4-Benzyloxy-Alpha-cyanocinnamic acid have also been a focus of recent research. Advances in green chemistry have enabled the development of more efficient and sustainable synthetic routes, reducing the environmental impact of its production. Moreover, the introduction of functional groups at specific positions has led to the creation of analogs with improved bioactivity and pharmacokinetic properties, further expanding its utility in medicinal chemistry.

Despite these promising developments, challenges remain in the optimization of 4-Benzyloxy-Alpha-cyanocinnamic acid for clinical applications. Issues such as solubility, stability, and bioavailability need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and translating the potential of this compound into therapeutic benefits.

In conclusion, 4-Benzyloxy-Alpha-cyanocinnamic acid (162882-36-2) represents a multifaceted tool in chemical biology and pharmaceutical research. Its diverse applications, ranging from analytical chemistry to drug development, underscore its importance in advancing scientific knowledge and technological innovation. Continued exploration of its properties and mechanisms of action will undoubtedly yield new insights and opportunities for the field.

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